molecular formula C18H21N3O3S B2579131 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 626222-82-0

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2579131
CAS No.: 626222-82-0
M. Wt: 359.44
InChI Key: VCSBLUOZMMRJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one features a pyridazine core substituted at the 6-position with a 3,4-dimethoxyphenyl group and at the 3-position with a sulfanyl (-S-) linker. This linker bridges to a 1-(pyrrolidin-1-yl)ethan-1-one moiety. The 3,4-dimethoxy substitution on the phenyl ring is notable for its electron-donating effects, which may enhance solubility and influence biological interactions .

Properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-23-15-7-5-13(11-16(15)24-2)14-6-8-17(20-19-14)25-12-18(22)21-9-3-4-10-21/h5-8,11H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSBLUOZMMRJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridazine ring or the phenyl group can be substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. By inhibiting nSMase2, the compound can modulate the release of extracellular vesicles, which play a role in various pathological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Heterocyclic Cores and Substituents

The compound’s closest structural analogs include derivatives with modifications to the heterocyclic core, substituents, or terminal amine groups. Key examples are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound C₁₉H₂₁N₃O₃S 371.45 Pyridazine core, 3,4-dimethoxyphenyl, pyrrolidine-ethanone -
2-{[6-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one C₁₇H₁₆ClN₅O₂S 389.86 Triazolo-pyridazine core, 4-chlorophenyl, morpholine
2-{[6-(4-Ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one C₁₉H₂₁N₅OS 367.47 Triazolo-pyridazine core, 4-ethylphenyl, pyrrolidine
2-[(2,3-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone C₁₇H₁₅Cl₂N₂OS 366.28 Imidazopyridine core, 2,3-dichlorophenyl, no methoxy groups
2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one C₁₆H₂₂F₂NO 282.17 Difluoro-ethanone, tert-butylphenyl, pyrrolidine (no sulfanyl or heteroaromatic core)
Key Observations:

The triazolo-pyridazine derivatives exhibit higher molecular weights (~367–389 Da) compared to the target compound (371.45 Da), primarily due to the additional nitrogen atoms in the triazole ring.

Substituent Effects: Chlorine vs. Methoxy groups are associated with enhanced antioxidant activity in curcumin analogs . Ethyl vs. Methoxy Groups: The 4-ethylphenyl group in may increase lipophilicity compared to the methoxy-substituted target compound, influencing membrane permeability.

Terminal Amine Groups :

  • Morpholine (in ) vs. pyrrolidine: Morpholine’s oxygen atom enhances polarity and hydrogen-bonding capacity, whereas pyrrolidine’s cyclic amine may improve basicity and metabolic stability.

Biological Activity

The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C19H23N3O4SC_{19}H_{23}N_3O_4S, and it features a pyridazine ring, a sulfanyl group, and a pyrrolidine moiety that contribute to its unique biological activity.

Property Details
Molecular FormulaC19H23N3O4SC_{19}H_{23}N_3O_4S
Molecular Weight393.46 g/mol
CAS Number872688-84-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions due to its structural features. For instance, the sulfanyl group may enhance binding affinity to certain proteins, while the pyridazine ring could facilitate interactions with nucleophiles or electrophiles in cellular pathways.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For example, a related compound was shown to inhibit neutral sphingomyelinase 2 (nSMase2), which plays a role in cancer progression by regulating ceramide metabolism. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

  • Inhibition of nSMase2 : A study focused on a structurally related compound demonstrated its efficacy as an nSMase2 inhibitor in a mouse model of Alzheimer's disease. The compound exhibited favorable pharmacokinetic properties and significant inhibition of exosome release from the brain .
  • Antibacterial Evaluation : Another study investigated the antibacterial effects of pyridazine derivatives, revealing that certain compounds showed enhanced potency compared to traditional antibiotics, suggesting that similar derivatives may provide new avenues for treatment against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.